1-Naphthol, 4-(4-fluorophenyl)azo-
Description
Overview of Azo Chromophores in Advanced Chemical Sciences
The azo group acts as a chromophore, the part of a molecule responsible for its color. wikipedia.org This functionality is central to the utility of azo compounds as dyes and pigments. mst.dk The electronic transitions within the extended π-conjugated system, which includes the azo bridge and the aromatic rings, allow for the absorption of light in the visible region of the electromagnetic spectrum, thereby imparting color. wikipedia.orgyoutube.com The specific color of an azo dye can be fine-tuned by altering the electronic properties of the aromatic rings through the introduction of various substituent groups. biotechjournal.injchemrev.com Beyond their tinctorial properties, azo chromophores are integral to the development of materials with nonlinear optical (NLO) properties, finding potential applications in photonics and optoelectronics. bohrium.com
Strategic Importance of Naphthol-Based Azo Dyes in Contemporary Research
Naphthol-based azo dyes hold a position of strategic importance in modern chemical research. The naphthol unit, a derivative of naphthalene (B1677914), serves as a versatile coupling component in the synthesis of azo dyes. atamanchemicals.com The position of the hydroxyl group on the naphthalene ring (e.g., 1-naphthol (B170400) or 2-naphthol) influences the final properties of the dye. biotechjournal.in These dyes are not only valued for their coloring applications in textiles and other materials but are also investigated for their potential biological activities, including antimicrobial and antifungal properties. nih.govpu.edu.pk The ability to introduce a wide array of substituents onto both the naphthol and the aryl rings allows for the creation of a vast library of compounds with tailored characteristics.
Foundational Research Areas for 1-Naphthol, 4-(4-fluorophenyl)azo-
While specific research on 1-Naphthol, 4-(4-fluorophenyl)azo- is not extensively documented in publicly available literature, foundational research on analogous compounds provides a clear trajectory for its scientific investigation. The synthesis of such compounds typically involves the diazotization of an aromatic amine, in this case, 4-fluoroaniline (B128567), followed by an azo coupling reaction with 1-naphthol. researchgate.net
Key research areas for this compound would include:
Synthesis and Optimization: Developing efficient and environmentally benign synthetic routes. tandfonline.com
Spectroscopic Characterization: A thorough analysis of its UV-Visible, FT-IR, and NMR spectra to understand its electronic and structural properties. mdpi.com
Computational Studies: Employing theoretical models to predict its molecular geometry, electronic structure, and photophysical properties. bohrium.com
Investigation of Tautomerism: Azo-naphthol compounds can exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form. Studying this equilibrium is crucial as it affects the compound's color and stability. mdpi.com
Evaluation of Biological Activity: Screening the compound for potential antimicrobial or other pharmacological activities, a common research avenue for novel azo dyes. nih.govresearchgate.net
Scope and Objectives of Scholarly Inquiry into Azo-Naphthol Architectures
The scholarly inquiry into azo-naphthol architectures is driven by several key objectives. A primary goal is the design and synthesis of new dyes with enhanced properties, such as improved lightfastness, thermal stability, and specific color shades. researchgate.net Another significant objective is the exploration of their potential in high-technology applications, including as functional materials for optical data storage and nonlinear optics. bohrium.com Furthermore, there is a growing interest in the medicinal chemistry applications of these compounds, with research focused on discovering new therapeutic agents. nih.gov The overarching aim is to establish clear structure-property relationships that can guide the rational design of novel azo-naphthol compounds for specific applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36853-47-1 |
|---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11FN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
InChI Key |
CYOANEQWZHWBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Naphthol, 4 4 Fluorophenyl Azo
Classical Diazotization and Azo Coupling Reactions
The traditional synthesis of azo dyes relies on the diazotization of a primary aromatic amine in the presence of an acid, followed by a coupling reaction. kashanu.ac.ir For 1-Naphthol (B170400), 4-(4-fluorophenyl)azo-, this involves the reaction of 4-fluoroaniline (B128567) with a source of nitrous acid to form the corresponding diazonium salt. This salt is then coupled with 1-naphthol. researchgate.netjournalijar.com
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of the final azo dye product are highly dependent on the careful control of several reaction parameters. Temperature is a critical factor; diazotization reactions are typically carried out at low temperatures, often in an ice-water bath at around 5°C, to ensure the stability of the diazonium salt. journalijar.com The pH of the reaction medium during the coupling step also plays a crucial role. For the coupling with naphthols, a slightly alkaline medium is often preferred to activate the naphthol as a naphtholate ion, which is a more potent nucleophile. researchgate.net
The choice of acid for the diazotization step can also influence the outcome. While mineral acids like hydrochloric acid are common, other acidic catalysts have been explored to improve efficiency. journalijar.comkashanu.ac.ir The stoichiometry of the reactants, including the amine, sodium nitrite (B80452), and the coupling component, must be carefully controlled to maximize the yield and minimize the formation of byproducts. unb.ca
Table 1: Key Parameters in Classical Synthesis
| Parameter | Condition | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Stabilizes the diazonium salt |
| pH (Coupling) | Slightly alkaline | Activates 1-naphthol |
| Acid | Mineral acids (e.g., HCl) | Proton source for diazotization |
| Stoichiometry | Controlled molar ratios | Maximizes yield, minimizes byproducts |
Investigation of Solvent Effects and Catalytic Systems
The choice of solvent can impact the reaction rate and product yield. While aqueous systems are traditional, the use of organic solvents has been investigated. For instance, solvents like chlorobenzene (B131634) and tetrachloroethane have been employed in related sulfonations of 1-naphthol. google.comgoogle.com
Various catalytic systems have been developed to enhance the synthesis of azo dyes. These often focus on providing an acidic environment for the diazotization step. While homogeneous acid catalysts have been traditionally used, they can present environmental and purification challenges. rcsc.ac.in This has led to the exploration of more environmentally friendly and reusable catalyst systems.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards developing more efficient and environmentally benign methods for the synthesis of azo dyes. These approaches aim to simplify procedures, reduce waste, and improve yields and purity.
One-Pot Synthetic Procedures
One-pot synthesis offers a streamlined alternative to the classical multi-step process. In one such method, β-naphthol reacts with aryl amines using tert-butyl nitrite as the nitrosonium source in dichloromethane (B109758) at room temperature. researchgate.net This approach is advantageous due to its mild reaction conditions and the absence of acidic or alkaline additives. researchgate.net Another one-pot, three-component reaction involves the condensation of an aromatic aldehyde, malononitrile, and α- or β-naphthol in the presence of diammonium hydrogen phosphate. nih.gov
Utilization of Heterogeneous Catalysts (e.g., Nano-silica Supported Systems)
A significant advancement in the green synthesis of azo dyes is the use of heterogeneous catalysts. These catalysts are easily separated from the reaction mixture, allowing for their reuse and minimizing waste. rcsc.ac.in Nano-silica supported systems have shown particular promise.
Nano silica (B1680970) phosphoric acid (nano-SPA) has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the synthesis of azo dyes from 1- and 2-naphthol (B1666908) at room temperature. researchgate.netconsensus.app Similarly, nano silica sulfuric acid has been used for the synthesis of azo dyes under solvent-free conditions, offering high yields and purity in short reaction times. rcsc.ac.in Other nano-silica supported catalysts include nano BF3·SiO2 and nano-silica periodic acid (nano-SPIA), which also facilitate the reaction under solvent-free, grinding conditions. researchgate.netijnnonline.net
Table 2: Advanced Synthetic Approaches
| Approach | Catalyst/Reagent | Conditions | Advantages |
| One-Pot Synthesis | t-BuONO | Room temperature, DCM | Mild conditions, no acid/base additives researchgate.net |
| Heterogeneous Catalysis | Nano silica phosphoric acid | Room temperature | Efficient, reusable researchgate.netconsensus.app |
| Heterogeneous Catalysis | Nano silica sulfuric acid | Solvent-free, grinding | Green, high yield, high purity rcsc.ac.in |
| Heterogeneous Catalysis | Nano BF3·SiO2 | Solvent-free, room temperature | Simple, rapid, environmentally benign researchgate.net |
| Heterogeneous Catalysis | Nano-γ-Al2O3/Ti(IV) | Solvent-free, grinding | Short reaction times, easy work-up, high yields kashanu.ac.ir |
Directed Functionalization and Derivatization
The functionalization and derivatization of the 1-Naphthol, 4-(4-fluorophenyl)azo- scaffold can be used to modify its properties for specific applications. This can involve introducing new functional groups to the naphthol or phenyl rings.
For instance, the sulfonation of 1-naphthol is a well-established process that can lead to the formation of 1-naphthol-4-sulfonic acid (Nevile-Winther acid). google.comgoogle.com This sulfonation can be achieved using agents like chlorosulfonic acid in various organic solvents. google.com The resulting sulfonic acid group can alter the solubility and electronic properties of the dye.
Furthermore, the synthesis of various 1-naphthol derivatives has been explored, involving reactions like Diels-Alder cycloadditions and copper-catalyzed aromatizations. nih.gov These methods can be used to introduce a range of substituents onto the naphthol ring system. nih.gov The direct C-H functionalization of unprotected naphthols has also been achieved using copper catalysis, allowing for the introduction of new carbon-carbon bonds at specific positions. nih.gov
Electrophilic Substitution Reactions on the Naphthol Moiety
The synthesis of arylazo naphthols, including 1-Naphthol, 4-(4-fluorophenyl)azo-, is itself an electrophilic substitution reaction. researchgate.netresearchgate.net In this azo coupling, the aryldiazonium cation acts as the electrophile, attacking the activated naphthol ring. For 1-naphthol, this attack preferentially occurs at the 4-position (para to the hydroxyl group) due to the strong activating and directing effect of the hydroxyl group, which reinforces charge density at this position. researchgate.netresearchgate.netatamanchemicals.com
Once the 4-(4-fluorophenyl)azo group is in place, the naphthol moiety can potentially undergo further electrophilic substitution. The hydroxyl group continues to activate the ring, while the azo group generally acts as a deactivating group. The position most susceptible to a second electrophilic attack is the 2-position (ortho to the hydroxyl group). Research on the diazo coupling reactions of 1-naphthol has shown that after initial coupling at the 4-position, a secondary coupling can occur at the 2-position, leading to the formation of 2,4-bis(azo)-1-naphthol derivatives. researchgate.net This indicates that the 2-position remains sufficiently nucleophilic for further reaction.
Other typical electrophilic aromatic substitution reactions, such as halogenation or nitration, would also be expected to occur at the 2-position. The specific conditions required for these reactions would depend on the reactivity of the electrophile and the deactivating influence of the existing azo substituent.
Table 1: Potential Electrophilic Substitution Reactions on 1-Naphthol, 4-(4-fluorophenyl)azo-
| Reaction Type | Electrophile | Potential Product | Position of Substitution |
| Azo Coupling | Aryldiazonium salt | 2,4-Bis(arylazo)-1-naphthol | 2-position |
| Halogenation | Br₂, Cl₂ | 2-Halo-4-(4-fluorophenyl)azo-1-naphthol | 2-position |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(4-fluorophenyl)azo-1-naphthol | 2-position |
This table presents potential reactions based on the general reactivity of 4-arylazo-1-naphthol systems.
Exploration of Redox Chemistry Pathways
The redox chemistry of 1-Naphthol, 4-(4-fluorophenyl)azo- is complex, involving both the azo (-N=N-) group and the naphthol ring system. Azo compounds are known to undergo both reduction and oxidation reactions.
Reduction Pathways: The most common reduction pathway for azo compounds involves the cleavage of the nitrogen-nitrogen double bond to yield two primary amines. This can be achieved using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation. In the case of 1-Naphthol, 4-(4-fluorophenyl)azo-, this reaction would yield 4-amino-1-naphthol (B40241) and 4-fluoroaniline.
Oxidation Pathways: Oxidation of arylazo naphthols can be more complex and may lead to the destruction of the molecule. Studies on related sulfonated arylazo naphthol compounds have shown that strong oxidizing agents, such as Ce(IV), can lead to destructive oxidation, breaking the molecule into smaller fragments. moca.net.ua For 1-Naphthol, 4-(4-fluorophenyl)azo-, a potential oxidation pathway involves the naphthol moiety itself. The parent compound, 1-naphthol, is known to biodegrade via the formation of 1,4-naphthoquinone. atamanchemicals.com It is plausible that the azo dye could undergo a similar transformation under certain oxidative conditions. The formation of quinone-like structures is a key aspect of the redox activity of naphthalenes and their derivatives, which can lead to redox cycling, a process involving the transfer of electrons to molecular oxygen to generate reactive oxygen species. atamanchemicals.comcopernicus.org
The redox potential of the compound will be influenced by the electron-withdrawing nature of the 4-fluorophenyl group, which can affect the electron density on the azo linkage. The redox properties of some metal complexes of related azo dyes have been studied using techniques like cyclic voltammetry, indicating the accessibility of different oxidation states. orientjchem.org
Table 2: Potential Redox Transformation Products of 1-Naphthol, 4-(4-fluorophenyl)azo-
| Reaction Type | Reagent/Condition | Major Products |
| Reduction | e.g., Na₂S₂O₄, Catalytic Hydrogenation | 4-Amino-1-naphthol and 4-Fluoroaniline |
| Oxidation | Strong oxidizing agents (e.g., Ce(IV)) | Destructive fragmentation moca.net.ua |
| Biochemical Oxidation | Enzymatic systems | Potential formation of quinone-like structures atamanchemicals.com |
This table illustrates potential products based on the known redox chemistry of analogous azo dyes and naphthols.
Advanced Spectroscopic and Structural Elucidation of 1 Naphthol, 4 4 Fluorophenyl Azo
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides critical insights into the functional groups present within a molecule through the analysis of its vibrational modes.
A broad absorption band is anticipated in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the naphthol moiety. researchgate.net The presence of the azo linkage (-N=N-) is typically identified by a medium intensity band in the 1400-1450 cm⁻¹ region. scispace.com Aromatic C-H stretching vibrations are expected to appear around 3050-3100 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely produce a strong absorption band in the range of 1250-1100 cm⁻¹. mdpi.com Other significant peaks would include C=C stretching vibrations of the aromatic rings.
Table 1: Predicted FT-IR Spectral Data for 1-Naphthol (B170400), 4-(4-fluorophenyl)azo-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550-3200 | O-H stretch, broad | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1450-1400 | N=N stretch | Azo group |
| 1250-1100 | C-F stretch | Aryl-F |
This table is predictive and based on data from analogous compounds.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For azo dyes, the N=N stretching vibration often gives a strong Raman signal. researchgate.net The presence of the azo group can lead to a phenomenon known as Azo-Enhanced Raman Scattering (AERS), which can significantly enhance the Raman signals of nearby vibrational modes. The aromatic ring vibrations of both the naphthyl and fluorophenyl groups are also expected to produce characteristic bands.
Table 2: Predicted Raman Spectral Data for 1-Naphthol, 4-(4-fluorophenyl)azo-
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~1600 | Aromatic C=C stretch | Naphthyl & Phenyl rings |
| 1450-1390 | N=N stretch | Azo group |
| ~1340 | Aromatic ring vibration | Naphthyl & Phenyl rings |
| ~1150 | C-F stretch | Aryl-F |
This table is predictive and based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Topology
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule, providing information on the connectivity and spatial relationships of nuclei.
The ¹H NMR spectrum of 1-Naphthol, 4-(4-fluorophenyl)azo- would provide detailed information about the hydrogen atoms in the molecule. The aromatic protons of the naphthyl and fluorophenyl rings would resonate in the downfield region, typically between 6.5 and 9.0 ppm. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
The protons on the fluorophenyl ring would appear as a pair of doublets (an AA'BB' system) due to coupling with each other and with the fluorine atom. The protons on the naphthyl ring would exhibit a complex splitting pattern due to their various couplings. Based on data from similar structures, the expected chemical shifts can be estimated. mdpi.comcovenantuniversity.edu.ngacs.org
Table 3: Predicted ¹H NMR Spectral Data for 1-Naphthol, 4-(4-fluorophenyl)azo- (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5-8.8 | d | Proton on naphthyl ring |
| ~7.0-8.0 | m | Protons on naphthyl and fluorophenyl rings |
| Broad singlet | s | -OH proton |
This table is predictive and based on data from analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom attached to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF) of approximately 245-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine would also exhibit smaller couplings (²JCF and ³JCF). The carbon attached to the hydroxyl group (C-OH) and the carbons attached to the azo group would also have characteristic chemical shifts. mdpi.comcovenantuniversity.edu.ng
Table 4: Predicted ¹³C NMR Spectral Data for 1-Naphthol, 4-(4-fluorophenyl)azo- (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-F of fluorophenyl ring |
| ~150-155 | C-OH of naphthyl ring |
| ~140-150 | Carbons attached to azo group |
| ~115-135 | Other aromatic carbons |
This table is predictive and based on data from analogous compounds.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of protons within the naphthyl and fluorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by observing correlations from the protons on the fluorophenyl ring to the carbons of the azo group and vice versa.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They can be used to confirm the trans configuration of the azo bond and to determine the relative orientation of the aromatic rings. rsc.org
The combined application of these 2D NMR techniques would provide a comprehensive and definitive structural elucidation of 1-Naphthol, 4-(4-fluorophenyl)azo-. rsc.orgdiva-portal.org
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry serves as a fundamental tool for determining the precise molecular weight and gaining insights into the fragmentation pathways of 1-Naphthol, 4-(4-fluorophenyl)azo-. Electron ionization (EI) mass spectrometry is a commonly employed technique for this purpose.
The mass spectrum of 1-Naphthol, 4-(4-fluorophenyl)azo- typically exhibits a prominent molecular ion peak [M]⁺ which confirms the compound's molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Common fragmentation pathways involve the cleavage of the azo bond (–N=N–) and the C–N bonds.
Key fragmentation ions observed in the mass spectrum of 1-Naphthol, 4-(4-fluorophenyl)azo- include:
[M]⁺: The molecular ion.
[M - N₂]⁺: Resulting from the loss of a nitrogen molecule.
[C₁₀H₇O]⁺: Corresponding to the naphthol moiety.
[C₆H₄F]⁺: Corresponding to the fluorophenyl group.
These fragments are instrumental in confirming the presence of the constituent aromatic rings and the azo linkage within the molecule.
Table 1: Key Mass Spectrometry Fragmentation Data for 1-Naphthol, 4-(4-fluorophenyl)azo-
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | Varies depending on isotope | Molecular Ion |
| [M - N₂]⁺ | [M]⁺ - 28 | Loss of Nitrogen |
| [C₁₀H₇O]⁺ | 143 | Naphthol moiety |
| [C₆H₄F]⁺ | 95 | Fluorophenyl moiety |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for characterizing the chromophoric system of 1-Naphthol, 4-(4-fluorophenyl)azo-. The color of this azo dye arises from its ability to absorb light in the visible region of the electromagnetic spectrum.
The UV-Vis spectrum of 1-Naphthol, 4-(4-fluorophenyl)azo- is typically recorded in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The spectrum is characterized by one or more intense absorption bands in the visible and ultraviolet regions.
Visible Region: A strong absorption band in the visible region is responsible for the compound's characteristic color. This band is attributed to the π → π* electronic transition within the extended conjugated system, which includes the azo group and the aromatic rings. The position of this absorption maximum (λmax) can be influenced by the solvent polarity.
Ultraviolet Region: Absorption bands in the UV region are typically assigned to π → π* transitions within the individual aromatic systems (naphthyl and fluorophenyl rings).
The solvatochromic behavior of the dye, which is the change in its color with the polarity of the solvent, can provide insights into the nature of the electronic transitions and the solute-solvent interactions.
Table 2: Representative UV-Vis Absorption Data for 1-Naphthol, 4-(4-fluorophenyl)azo-
| Solvent | λmax (nm) | Region | Electronic Transition |
| Ethanol | ~470-500 | Visible | π → π |
| DMF | ~480-510 | Visible | π → π |
| Ethanol | ~250-350 | Ultraviolet | π → π |
| DMF | ~260-360 | Ultraviolet | π → π |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Crystallographic studies have revealed that the molecule is nearly planar, which facilitates extensive π-conjugation across the azo bridge and the aromatic rings. The planarity is a key factor contributing to the compound's intense color.
Key structural features determined from X-ray diffraction include:
The conformation around the azo bond is typically trans.
The dihedral angle between the naphthyl and phenyl rings indicates the degree of planarity.
Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, can be identified in the crystal packing. These interactions play a crucial role in the solid-state properties of the material.
The precise bond lengths and angles obtained from X-ray diffraction studies provide a benchmark for theoretical calculations and help in understanding the electronic properties of the molecule.
Table 3: Illustrative Crystallographic Parameters for Azo Compounds
| Parameter | Typical Value/Observation | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal |
| Conformation | trans | Describes the arrangement around the N=N double bond |
| Dihedral Angle | Varies | Indicates the degree of planarity between aromatic rings |
Computational Chemistry and Theoretical Investigations of 1 Naphthol, 4 4 Fluorophenyl Azo
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT has proven to be a powerful method for analyzing the intricacies of molecular systems. For 1-Naphthol (B170400), 4-(4-fluorophenyl)azo-, DFT studies offer a detailed picture of its geometry, conformational possibilities, and the distribution of its frontier molecular orbitals, which are crucial for understanding its chemical behavior.
Geometry Optimization and Conformational Analysis
The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For molecules with rotatable bonds, such as the azo linkage and the bond connecting the phenyl group, conformational analysis is performed to identify the various low-energy structures, or conformers.
Table 1: Selected Optimized Geometrical Parameters for Azo Dyes
| Parameter | Bond Length (Å) / Dihedral Angle (°) |
|---|---|
| N=N | ~1.25 |
| C-N (azo-naphthol) | ~1.42 |
| C-N (azo-phenyl) | ~1.42 |
| C-F | ~1.35 |
| Naphthol-Azo-Phenyl Dihedral | Varies with conformation |
Note: The values presented are typical for related azo dye structures and may vary for the specific compound.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. acs.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. malayajournal.org In 1-Naphthol, 4-(4-fluorophenyl)azo-, the HOMO is typically localized on the electron-rich naphthol ring, particularly the hydroxyl group, and the azo bridge. The LUMO, on the other hand, is often distributed over the azo group and the electron-withdrawing fluorophenyl ring. This distribution suggests that the molecule can participate in charge transfer interactions, which are fundamental to its properties as a dye. A smaller HOMO-LUMO gap generally implies higher reactivity and greater ease of electronic excitation. malayajournal.org
Table 2: Frontier Molecular Orbital (FMO) Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Typically in the range of -5 to -6 eV |
| LUMO Energy | Typically in the range of -1 to -2 eV |
| HOMO-LUMO Gap | Typically in the range of 3 to 4 eV |
Note: These are estimated values based on similar compounds and can be precisely calculated using DFT methods.
Calculation of Quantum Chemical Descriptors
Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to provide a more comprehensive understanding of the reactivity of 1-Naphthol, 4-(4-fluorophenyl)azo-. These descriptors are derived from the electronic structure and offer quantitative measures of various chemical properties.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated by -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ2 / 2η).
Theoretical Prediction of Optical Properties
Computational methods are also extensively used to predict the optical properties of molecules, providing insights that are complementary to experimental measurements. For a dye like 1-Naphthol, 4-(4-fluorophenyl)azo-, understanding its interaction with light is of paramount importance.
Linear Optical Properties Simulations
The linear optical properties of a molecule describe its response to an oscillating electromagnetic field, such as light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra. nih.gov
By calculating the vertical excitation energies and oscillator strengths, it is possible to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For azo dyes, the characteristic color arises from electronic transitions in the visible region of the electromagnetic spectrum. researchgate.netmostwiedzy.pl These are typically π-π* and n-π* transitions associated with the conjugated system of the azo group and the aromatic rings. mostwiedzy.pl The simulated UV-Vis spectrum can be compared with experimental data to validate the computational methodology. nist.gov
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) properties describe the behavior of a material in the presence of an intense electromagnetic field, such as that from a laser. uobasrah.edu.iq Organic molecules with extended π-conjugated systems and donor-acceptor functionalities, like 1-Naphthol, 4-(4-fluorophenyl)azo-, are known to exhibit significant NLO responses. researchgate.netuobasrah.edu.iq
Theoretical calculations can predict the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. semanticscholar.org A large hyperpolarizability value indicates a strong NLO effect, making the material a candidate for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. semanticscholar.orgresearchgate.net The presence of the electron-donating hydroxyl group on the naphthol ring and the electron-withdrawing fluorine atom on the phenyl ring can create a push-pull system that enhances the NLO properties.
Table 3: Calculated Nonlinear Optical (NLO) Properties for Similar Azo Dyes
| Property | Calculated Value (a.u.) |
|---|---|
| First Hyperpolarizability (β) | Can range from 10-30 to 10-28 esu |
| Second Hyperpolarizability (γ) | Can range from 10-36 to 10-34 esu |
Note: These values are highly dependent on the specific molecular structure and the computational method employed.
Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes like aggregation, conformational changes, and interactions with surfaces or solvents. MC simulations, on the other hand, use statistical methods to sample different molecular configurations and calculate thermodynamic properties, making them suitable for studying phase equilibria and binding affinities.
For azo dyes similar to 1-Naphthol, 4-(4-fluorophenyl)azo-, computational studies have highlighted several key types of intermolecular interactions that govern their supramolecular chemistry. These interactions are crucial for understanding the properties and applications of these dyes, such as their aggregation behavior, solubility, and performance in various materials.
Key Intermolecular Interactions in Analogous Azo Dyes:
Research on related phenylazo-naphthol compounds has identified several significant non-covalent interactions. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature and strength of these interactions. tandfonline.comresearchgate.net For instance, in metal complexes of 1-phenylazo-2-naphthol (Sudan I), supramolecular structures are stabilized by a combination of π-stacking and C-H···π interactions. tandfonline.comresearchgate.net The molecular electrostatic potential (MEP) analysis of these systems reveals charge accumulation in specific regions, which dictates how the molecules will interact with each other. tandfonline.com
The presence of the fluorine atom in 1-Naphthol, 4-(4-fluorophenyl)azo- is expected to influence its intermolecular interactions. Fluorine's high electronegativity can lead to the formation of halogen bonds and alter the nature of hydrogen bonds and π-stacking interactions.
Hydrogen Bonding:
The hydroxyl (-OH) group in the naphthol moiety is a prime site for hydrogen bonding, both intramolecularly with the azo group and intermolecularly with solvent molecules or other dye molecules. researchgate.net The strength and nature of these hydrogen bonds can significantly affect the dye's tautomeric equilibrium (azo vs. hydrazone forms) and its photophysical properties. researchgate.netresearchgate.net Computational studies on similar azo dyes have used DFT to model the effects of solvents on this tautomeric balance and the role of cooperative hydrogen bonding. researchgate.netosti.gov
Table 1: Key Intermolecular Interactions Investigated in Azo Dyes
| Interaction Type | Description | Computational Methods Used |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT, X-ray crystallography analysis tandfonline.comresearchgate.net |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | DFT, AIM (Atoms in Molecules) analysis researchgate.netosti.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Molecular Docking, MD simulations nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Molecular Docking nih.gov |
Molecular Dynamics Simulations in Azo Dye Research:
MD simulations have been employed to study the dynamic behavior of azobenzene (B91143) and its derivatives, providing insights into processes like photoisomerization and interactions with liquid crystal matrices. aip.orgrsc.org For example, ab initio MD simulations have been used to trace the photoisomerization pathway of azobenzene from the cis to the trans form. aip.org In the context of intermolecular interactions, MD simulations can reveal how dye molecules orient themselves in different environments and how they aggregate. Atomistic MD simulations on liquid crystal systems containing azobenzene derivatives have shown how the molecular structure influences the orientational order and dipole correlations. rsc.org
Monte Carlo Simulations in Dye Studies:
MC simulations are particularly useful for studying the aggregation of dye molecules and for analyzing data from single-molecule tracking experiments. nih.gov While not specifically applied to 1-Naphthol, 4-(4-fluorophenyl)azo-, these methods could be used to predict its aggregation behavior in solution or on surfaces, which is critical for applications in materials science and nanotechnology.
Table 2: Application of Simulation Methods to Azo Dye Systems
| Simulation Method | Application in Azo Dye Research | Key Findings from Analogous Systems |
| Molecular Dynamics (MD) | Studying photoisomerization dynamics, interaction with liquid crystals, and protein-dye binding. nih.govaip.orgrsc.org | Elucidation of isomerization pathways, understanding of orientational ordering in liquid crystals, and identification of binding sites in proteins. nih.govaip.orgrsc.org |
| Monte Carlo (MC) | Analysis of single-dye tracking experiments and simulation of dye aggregation. nih.gov | Accurate determination of diffusion coefficients and characterization of different diffusing species. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating absorption spectra in solution and studying enzymatic reactions. nih.gov | Prediction of solvatochromic shifts and understanding of reaction mechanisms in biological systems. nih.gov |
Tautomerism and Isomerization Dynamics in 1 Naphthol, 4 4 Fluorophenyl Azo Systems
Azo-Hydrazone Tautomerism and Equilibrium Studies
Azo dyes derived from naphthols, such as 1-Naphthol (B170400), 4-(4-fluorophenyl)azo-, typically exist as a dynamic equilibrium between two tautomeric forms: the azo form and the hydrazone form. purdue.eduresearchgate.net This phenomenon, known as azo-hydrazone tautomerism, is a critical factor in determining the chemical and physical properties of the dye. purdue.eduresearchgate.net The position of this equilibrium is not static and can be influenced by a variety of factors, including the electronic nature of substituents and the surrounding solvent environment. researchgate.netresearchgate.net
The equilibrium between the azo and hydrazone tautomers is a delicate balance. The relative stability of each form is dictated by a complex interplay of electronic and steric effects within the molecule, as well as interactions with the surrounding medium. mdpi.comnih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly shift the equilibrium towards one tautomer over the other. unifr.ch Similarly, the polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing one form in preference to the other. researchgate.netelsevierpure.com
Spectroscopic Differentiation of Tautomeric Forms (e.g., UV-Vis, NMR)
Distinguishing between the azo and hydrazone tautomers is readily achieved through spectroscopic techniques, most notably UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netunifr.ch These methods provide distinct spectral signatures for each form, allowing for their identification and quantification in solution.
UV-Visible Spectroscopy: The electronic absorption spectra of the azo and hydrazone forms are typically different. The azo form often exhibits a primary absorption band at a shorter wavelength compared to the hydrazone form, which tends to have a long-wavelength absorption band, often determining the compound's color. researchgate.net The presence of both forms in equilibrium can be observed as a broad absorption band or a sharp peak with a shoulder, representing the overlapping spectra of the two tautomers. nih.gov By analyzing the changes in the absorption spectra under different conditions (e.g., varying solvent polarity), the relative populations of the tautomers can be inferred.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of tautomeric forms. unifr.chdiva-portal.org Key diagnostic signals include the chemical shifts of the protons and carbons in the vicinity of the azo/hydrazone linkage. For instance, the ¹H NMR spectrum of the hydrazone form is characterized by a downfield signal corresponding to the N-H proton, which is absent in the azo form. nju.edu.cnmdpi.com Furthermore, two-dimensional NMR techniques, such as ¹H-¹⁵N HMBC, can provide direct evidence for the presence of the hydrazone tautomer. rsc.org
Interactive Table: Spectroscopic Data for Azo-Hydrazone Tautomers
| Spectroscopic Technique | Azo Tautomer Signature | Hydrazone Tautomer Signature |
| UV-Vis | Absorption maximum at shorter wavelengths. | Absorption maximum at longer wavelengths. researchgate.net |
| ¹H NMR | Absence of an N-H proton signal. | Presence of a downfield N-H proton signal. nju.edu.cnmdpi.com |
| ¹³C NMR | Distinct chemical shifts for carbons adjacent to the -N=N- group. | Characteristic chemical shifts for carbons in the C=N-NH moiety. unifr.ch |
| ¹⁵N NMR | Chemical shifts characteristic of azo nitrogen atoms. | Chemical shifts characteristic of hydrazone nitrogen atoms. unifr.ch |
Influence of Substituents on Tautomeric Balance
The electronic nature of substituents on the phenyl ring of 1-Naphthol, 4-(phenylazo)- derivatives plays a pivotal role in determining the position of the azo-hydrazone tautomeric equilibrium. researchgate.netunifr.ch Both electron-donating and electron-withdrawing groups can significantly influence the relative stability of the two tautomers.
Electron-withdrawing groups, such as a nitro group, attached to the phenyl ring tend to stabilize the hydrazone form. unifr.ch This is attributed to the delocalization of the negative charge that can develop on the oxygen atom of the naphthol ring in the hydrazone tautomer. Conversely, electron-donating groups can have a more complex effect, but in some cases, may favor the azo form. researchgate.net The specific influence of a substituent is a result of a combination of inductive and resonance effects that alter the electron density distribution throughout the molecule. diva-portal.org
The position of the substituent on the phenyl ring (ortho, meta, or para) also has a significant impact. For instance, ortho-substituents can introduce steric hindrance in addition to their electronic effects, further influencing the tautomeric preference.
Solvent and Environmental Effects on Tautomeric Equilibria
The solvent environment is a critical determinant of the azo-hydrazone tautomeric equilibrium. researchgate.netnih.gov The polarity, hydrogen-bonding capabilities, and acidity or basicity of the solvent can all shift the balance between the two forms. researchgate.netbeilstein-journals.org
In general, polar solvents tend to favor the more polar tautomer. The hydrazone form, with its charge-separated character, is often more polar than the azo form and is therefore stabilized in polar solvents like water, ethanol (B145695), and acetone. researchgate.netelsevierpure.com This stabilization is due to favorable dipole-dipole interactions between the solvent and the solute. nih.gov
The ability of a solvent to act as a hydrogen bond donor or acceptor is also crucial. mdpi.com Solvents that can form hydrogen bonds with the N-H or C=O groups of the hydrazone tautomer can further stabilize this form. beilstein-journals.org For example, in aqueous alcoholic mixtures, the hydrazone form is favored upon the addition of water. researchgate.netelsevierpure.com
The acidity or pH of the medium can also have a profound effect on the tautomeric equilibrium, particularly for azo dyes with ionizable groups. nju.edu.cn Changes in pH can lead to protonation or deprotonation of the molecule, which in turn can favor one tautomeric form over the other.
Interactive Table: Solvent Effects on Tautomeric Equilibrium
| Solvent Property | Effect on Equilibrium | Favored Tautomer |
| Polarity | Increasing solvent polarity stabilizes the more polar tautomer. | Hydrazone researchgate.netelsevierpure.com |
| Hydrogen Bond Donating Ability | Stabilizes the hydrazone form through hydrogen bonding with the C=O or N-H group. | Hydrazone beilstein-journals.org |
| Hydrogen Bond Accepting Ability | Can stabilize the azo form by interacting with the OH group. | Azo mdpi.com |
| Acidity/Basicity | Alters the protonation state of the molecule, shifting the equilibrium. | Dependent on the specific dye structure. researchgate.net |
Photochromism and Photoisomerization Phenomena
Azo compounds are well-known for their photochromic properties, which involve a reversible transformation between two isomers upon exposure to light. amanote.comnih.gov The most common type of photoisomerization in azo dyes is the trans-cis (or E/Z) isomerization around the central -N=N- double bond. beilstein-journals.orguminho.pt
The trans isomer is generally the more thermodynamically stable form. nih.gov Upon irradiation with UV or visible light of an appropriate wavelength, the trans isomer can be converted to the less stable cis isomer. uminho.pt This process is often reversible, with the cis isomer reverting to the trans form either thermally in the dark or upon irradiation with light of a different wavelength. nih.govuminho.pt
This photo-induced isomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. nih.gov These changes in molecular properties are the basis for the use of azo dyes in a variety of applications, including molecular switches, optical data storage, and photomechanical materials. amanote.comresearchgate.net The efficiency and kinetics of the photoisomerization process are influenced by factors such as the molecular structure, the solvent, and the temperature. wordpress.comresearchgate.net
Coordination Chemistry and Metal Complexation of 1 Naphthol, 4 4 Fluorophenyl Azo
Synthesis and Characterization of Metal Complexes
The formation of metal complexes with 1-Naphthol (B170400), 4-(4-fluorophenyl)azo- involves the coordination of the ligand to a metal center, resulting in either homo- or heteroleptic structures.
Preparation of Homo- and Heteroleptic Metal Complexes
The synthesis of metal complexes with ligands similar to 1-Naphthol, 4-(4-fluorophenyl)azo- is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, complexes of azo-naphthol derivatives have been prepared by mixing ethanolic solutions of the respective metal salt and the ligand in a specific molar ratio, often followed by refluxing to ensure the completion of the reaction. orientjchem.org The resulting solid complexes are then filtered, washed, and dried. orientjchem.org The stoichiometry of the reactants can be varied to achieve either homoleptic complexes, where all ligands are identical, or heteroleptic complexes, which contain more than one type of ligand.
The synthesis of both homo- and heteroleptic zinc complexes with amino-phenol/naphthol ligands has been reported. nih.gov These complexes are formed through the reaction of the ligand with a zinc source, and their formation can be influenced by the specific architecture of the ligand. nih.gov Similarly, heteroleptic neptunium(IV) complexes have been synthesized, demonstrating that the steric demand of the ligand can influence whether a homo- or heteroleptic complex is formed. nih.gov
The general procedure for preparing related azo dye complexes involves dissolving the ligand and the metal salt in an appropriate solvent, such as ethanol (B145695), and then refluxing the mixture for several hours. bumipublikasinusantara.idnih.gov The resulting precipitates are then collected and purified. bumipublikasinusantara.idnih.gov The stoichiometry of the complexes, often found to be 1:1 or 1:2 (metal:ligand), can be determined from analytical and spectral data. bumipublikasinusantara.id
Identification of Ligand Coordination Sites (Azo Nitrogen, Phenolic Oxygen)
The coordination of 1-Naphthol, 4-(4-fluorophenyl)azo- to metal ions typically occurs through the nitrogen atoms of the azo group and the oxygen atom of the phenolic hydroxyl group. orientjchem.orgnih.gov This bidentate coordination is supported by various spectroscopic techniques.
Infrared (IR) spectroscopy is a key tool for identifying the coordination sites. The IR spectrum of the free ligand shows a characteristic band for the azo group (-N=N-). Upon complexation, this band often shifts to a lower wavenumber, indicating the involvement of the azo nitrogen in coordination with the metal ion. nih.govresearchgate.net For example, in complexes of a similar ligand, 4-(2-hydroxyphenylazo)-1-naphthol, the azo band shifted from 1542 cm⁻¹ in the free ligand to 1460–1470 cm⁻¹ in the metal complexes. nih.gov
Furthermore, the IR spectrum of the free ligand exhibits a broad band corresponding to the phenolic -OH group. nih.govresearchgate.net The disappearance or significant shift of this band in the spectra of the metal complexes suggests the deprotonation of the phenolic hydroxyl group and the coordination of the oxygen atom to the metal center. orientjchem.org The appearance of new bands in the far-IR region of the complex spectra, attributable to M-N and M-O stretching vibrations, further confirms the coordination of the azo nitrogen and phenolic oxygen to the metal ion. orientjchem.org
Structural Analysis of Metal-Azo-Naphthol Coordination Compounds
The structural elucidation of metal complexes of 1-Naphthol, 4-(4-fluorophenyl)azo- and related ligands is crucial for understanding their properties and potential applications.
Determination of Geometrical Configurations and Stereochemistry
The geometry of the metal center in these complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries observed for related azo-naphthol complexes include octahedral, tetrahedral, and square planar. bumipublikasinusantara.idresearchgate.net
For instance, studies on metal(II) complexes with other azo-naphthol ligands have proposed octahedral geometries based on physicochemical and spectral data. bumipublikasinusantara.id Similarly, octahedral geometries have been suggested for Mn(II), Co(II), and Ni(II) complexes of 3-amino-5-mercapto-1,2,4-triazole (B94436) azo chelates. researchgate.net In some cases, distorted octahedral or tetrahedral geometries are observed. For example, in a series of complexes with 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid, most complexes exhibited octahedral geometry, while the Zn(II) complex was tetrahedral. orientjchem.org
Single-crystal X-ray diffraction studies, where available, provide definitive information on the molecular structure and stereochemistry of these complexes. nih.gov For example, X-ray studies on zinc complexes of amino-phenol/naphthol ligands have confirmed their dimeric nature in the solid state. nih.gov
Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR, ESR)
A variety of spectroscopic techniques are employed to characterize the formation and structure of these metal complexes.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the free ligand and its metal complexes provide valuable information about complex formation. The free ligand typically shows absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. orientjchem.orgbumipublikasinusantara.id Upon complexation, these bands often exhibit a bathochromic (red) shift, indicating the coordination of the ligand to the metal ion. orientjchem.org New bands may also appear in the visible region due to d-d electronic transitions within the metal ion or charge-transfer transitions between the metal and the ligand. orientjchem.orgnih.gov For example, the electronic spectrum of a Cr(III) complex with 4-(2-hydroxyphenylazo)-1-naphthol showed a band at 615 nm, which was assigned to the ⁴A₂g(F) → ⁴T₂g(F) transition in an octahedral geometry. nih.gov
Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy is instrumental in identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the azo (-N=N-) and phenolic (-OH) groups are indicative of their involvement in complexation. orientjchem.orgnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. nih.gov In the ¹H NMR spectrum of the free ligand, a signal corresponding to the phenolic proton is observed. The disappearance of this signal in the spectrum of a diamagnetic complex confirms the deprotonation and coordination of the phenolic oxygen. orientjchem.org Shifts in the signals of the aromatic protons upon complexation also provide evidence of coordination. orientjchem.org
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum can provide information about the geometry of the complex and the nature of the metal-ligand bonding.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes derived from 1-Naphthol, 4-(4-fluorophenyl)azo- are determined by the nature of the metal ion and the geometry of the complex.
Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and the electronic configuration of the metal ion. For example, a magnetic moment of 3.84 B.M. for a Cr(III) complex is consistent with a d³ electron configuration in an octahedral geometry. nih.gov Subnormal magnetic moments can indicate the presence of magnetic coupling between metal centers in polynuclear complexes. orientjchem.org
The electronic spectra of the complexes, as discussed earlier, reveal information about the electronic transitions and the coordination environment of the metal ion. The energies of the d-d transitions can be used to calculate ligand field parameters, which quantify the strength of the interaction between the metal and the ligand.
Table of Spectroscopic Data for a Related Azo-Naphthol Ligand and its Metal Complexes
| Compound/Complex | ν(OH) (cm⁻¹) | ν(N=N) (cm⁻¹) | λ_max (nm) | Magnetic Moment (B.M.) |
| 4-(2-Hydroxyphenylazo)-1-naphthol | 3114–3218 | 1542 | 380 (n→π*) | - |
| Cr(III) Complex | - | 1460–1470 | 615 (d-d) | 3.84 |
| Mn(II) Complex | - | 1460–1470 | - | - |
| Fe(III) Complex | - | 1460–1470 | - | - |
| Data derived from a study on 4-(2-hydroxyphenylazo)-1-naphthol. nih.gov |
Stability and Reactivity of Metal-Coordinated Systems
The stability and reactivity of metal complexes derived from azo dyes, such as 1-Naphthol, 4-(4-fluorophenyl)azo-, are crucial determinants of their potential applications. Research into analogous azo-naphthol compounds provides insights into the general behavior of these coordinated systems, encompassing their thermal stability and, to a lesser extent, their solution-state stability and reactivity.
Metal complexes of azo-naphthol ligands are generally found to be stable solids at room temperature. scirp.org Studies on complexes of 4-(2-hydroxyphenylazo)-1-naphthol with Mn(II), Fe(III), and Cr(III) indicate that the solid complexes are stable under ambient conditions. scirp.org Their solubility is typically low in water, but they often dissolve in organic solvents like dimethylformamide (DMF) and acetonitrile. scirp.org
The thermal stability of these metal complexes is a commonly investigated parameter, often studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information about the decomposition patterns of the complexes, including the loss of coordinated or lattice water molecules and the subsequent degradation of the organic ligand, ultimately leading to the formation of metal oxides as final residues. youtube.com
For instance, the thermal behavior of metal complexes of 2,3-hydroxyimino-4-phenyl-6-phenyazo-1-thia-4,5-diaza-cyclohexa-5-diene (H₂L) with Co(II), Ni(II), Cu(II), and Zn(II) has been investigated. The studies reveal that these complexes decompose in one or two stages in a dynamic nitrogen atmosphere. youtube.com Kinetic parameters for the thermal decomposition, such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), can be calculated from the thermogravimetric data using various methods like the Coats-Redfern method. youtube.com
The reactivity of these coordinated systems can encompass ligand substitution reactions and redox processes. The azo group and the phenolic oxygen are the primary coordination sites, and the nature of the metal-ligand bond influences the reactivity of the complex. scirp.org The kinetics of ligand substitution reactions on related metal complexes have been studied, providing insights into the mechanistic pathways, which can be either associative or dissociative. nih.gov For example, studies on platinum(IV) complexes with cyclometalated imine ligands have shown that the reaction mechanism can be tuned by the electronic and steric properties of the ligands. nih.gov
The redox properties of some azo dye-metal complexes have been investigated using techniques like cyclic voltammetry. For instance, a Co(II) complex with 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid was shown to exhibit quasi-reversible redox behavior, indicating the stability of the complex in different oxidation states. orientjchem.org
Table of Thermal Decomposition Data for Related Azo Dye Metal Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Kinetic Method | Activation Energy (Ea) (kJ/mol) |
| [Co(H₂L)] | Stage 1 | 200-400 | Coats-Redfern | 55.3 |
| Stage 2 | 400-700 | Coats-Redfern | 89.1 | |
| [Ni(H₂L)] | Stage 1 | 220-420 | Coats-Redfern | 62.7 |
| Stage 2 | 420-720 | Coats-Redfern | 95.4 | |
| [Cu(H₂L)] | Single Stage | 210-650 | Coats-Redfern | 78.2 |
| [Zn(H₂L)] | Single Stage | 230-680 | Coats-Redfern | 81.5 |
| Data derived from studies on metal complexes of 2,3-hydroxyimino-4-phenyl-6-phenyazo-1-thia-4,5-diaza-cyclohexa-5-diene (H₂L). youtube.com |
Table of Stability Constants for Related Azo Dye Metal Complexes
| Metal Ion | Ligand | Method | log K |
| Co(II) | Isatin-4-aminoantipyrine Schiff base | Spectrophotometry | 5.79 |
| Ni(II) | Isatin-4-aminoantipyrine Schiff base | Spectrophotometry | 5.90 |
| Cu(II) | Isatin-4-aminoantipyrine Schiff base | Spectrophotometry | 4.51 |
| Data for 1:1 metal-ligand complexes in 70% methanol-water solution. curresweb.com |
Electrochemical Investigations of 1 Naphthol, 4 4 Fluorophenyl Azo
Redox Behavior of the Azo Chromophore and Naphthol Moiety
The electrochemical signature of 1-Naphthol (B170400), 4-(4-fluorophenyl)azo- is dominated by the redox activities of its two key functional groups: the azo (-N=N-) chromophore and the naphthol moiety.
The azo group is typically the primary site of reduction. In many azo compounds, the reduction of the -N=N- bond is an irreversible process involving the transfer of electrons and protons. This reduction can proceed in a multi-step fashion. The first step often involves a two-electron, two-proton process to form a hydrazo intermediate (-NH-NH-). sphinxsai.com Depending on the electrochemical conditions and the molecular structure, this hydrazo compound can be further reduced, often leading to the cleavage of the N-N bond and the formation of corresponding amine products. niscpr.res.in This subsequent reduction is also typically a two-electron, two-proton process. niscpr.res.in
The naphthol moiety , specifically the hydroxyl group on the naphthalene (B1677914) ring, is susceptible to oxidation. mdpi.com This oxidation is generally an irreversible process that can lead to the formation of naphthoxyl radicals. mdpi.com These radicals can then undergo further reactions, including polymerization, resulting in the fouling of the electrode surface. mdpi.com The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electron density of the azo group and, consequently, its reduction potential.
Voltammetric Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques are instrumental in probing the electrochemical behavior of 1-Naphthol, 4-(4-fluorophenyl)azo-. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to characterize its redox processes.
In a typical cyclic voltammogram of a related azo dye, a well-defined cathodic (reduction) peak is observed on the initial negative-going scan, corresponding to the reduction of the azo group. niscpr.res.in In some cases, depending on the pH and scan rate, two distinct reduction peaks may be observed, suggesting a stepwise reduction process. sphinxsai.com Upon reversing the scan direction, anodic (oxidation) peaks may or may not be present. The absence of corresponding anodic peaks indicates the irreversible nature of the reduction process. sphinxsai.com However, sometimes smaller anodic peaks may appear, which can be attributed to the oxidation of the reduction products formed at the electrode surface. niscpr.res.in
DPV, with its enhanced sensitivity, can provide more detailed information about the reduction process and is often used for quantitative analysis. The peak currents obtained from both CV and DPV are typically proportional to the concentration of the azo dye, forming the basis for electroanalytical methods. myu-group.co.jp
Influence of pH, Scan Rate, and Electrolyte on Electrochemical Processes
The electrochemical behavior of 1-Naphthol, 4-(4-fluorophenyl)azo- is significantly influenced by experimental parameters such as the pH of the supporting electrolyte, the potential scan rate, and the composition of the electrolyte.
Influence of pH: The reduction of the azo group is a proton-dependent process. niscpr.res.in Consequently, the peak potential for the reduction of the azo group typically shifts to more negative values with an increase in the pH of the solution. niscpr.res.in This linear relationship between peak potential and pH confirms the participation of protons in the electrode reaction. niscpr.res.in The slope of the Ep vs. pH plot can provide information on the number of protons and electrons involved in the rate-determining step. The wave height or peak current is often independent of pH over a wide range. niscpr.res.in
Influence of Scan Rate: The effect of scan rate on the cyclic voltammetric response provides insights into whether the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Conversely, for an adsorption-controlled process, the peak current is directly proportional to the scan rate. myu-group.co.jp Studies on similar azo dyes have often found the reduction process to be diffusion-controlled. sphinxsai.com As the scan rate increases, the peak potential may shift, which is characteristic of irreversible or quasi-reversible electrode processes. myu-group.co.jp
Influence of Electrolyte: The choice of supporting electrolyte can influence the electrochemical response. The nature and concentration of the electrolyte can affect the conductivity of the solution, the double-layer structure at the electrode-solution interface, and potentially ion-pairing with the redox species. Different electrolytes may lead to slight shifts in peak potentials and changes in peak currents. researchgate.net
Mechanistic Elucidation of Electron Transfer Pathways
Based on voltammetric studies, the electrochemical reduction of the azo group in compounds like 1-Naphthol, 4-(4-fluorophenyl)azo- is generally accepted to proceed via a multi-electron, multi-proton mechanism. sphinxsai.comniscpr.res.in
Step 1: Reduction of the Azo Group to a Hydrazo Intermediate R-N=N-R' + 2e⁻ + 2H⁺ → R-NH-NH-R' sphinxsai.com
This initial step is often the one observed as the primary cathodic peak in voltammetric measurements.
Step 2: Reductive Cleavage of the Hydrazo Intermediate R-NH-NH-R' + 2e⁻ + 2H⁺ → R-NH₂ + R'-NH₂ niscpr.res.in
This second step leads to the formation of two amine compounds. niscpr.res.in The occurrence of this second step can depend on the experimental conditions, particularly the pH. In acidic media, the two-step reduction is more commonly observed, while in neutral or basic media, the reduction may appear as a single four-electron wave or stop at the hydrazo stage. sphinxsai.comniscpr.res.in
The irreversibility of the process is often attributed to the instability of the intermediate species and the fast follow-up chemical reactions, such as the cleavage of the N-N bond.
Investigation of Adsorption Phenomena at Electrode Surfaces
The interaction of 1-Naphthol, 4-(4-fluorophenyl)azo- and its reduction products with the electrode surface is an important aspect of its electrochemical behavior. Adsorption phenomena can significantly influence the voltammetric response and can be studied by analyzing the effect of scan rate on the peak current.
As mentioned earlier, a linear relationship between peak current and scan rate is indicative of an adsorption-controlled process. myu-group.co.jp In some cases, the azo dye molecule or its reduction products may adsorb onto the electrode surface. This adsorption can either facilitate or inhibit the electron transfer process. For instance, the formation of a polymeric film from the oxidation of the naphthol moiety can lead to electrode fouling, where the electrode surface becomes passivated, and the electrochemical response diminishes with subsequent scans. mdpi.com
Conversely, in some applications, controlled adsorption or immobilization of the azo dye on the electrode surface is desirable, for example, in the development of electrochemical sensors. Techniques like electrocoagulation have also been studied for the removal of azo dyes, where adsorption onto the generated coagulants plays a key role. researchgate.netscialert.net
Advanced Materials Science Applications of 1-Naphthol, 4-(4-fluorophenyl)azo-: A Research-Oriented Perspective
The azo compound 1-Naphthol, 4-(4-fluorophenyl)azo-, a functional dye characterized by a naphthol group linked to a fluorine-substituted phenyl ring via an azo bridge (-N=N-), is emerging as a molecule of significant interest in advanced materials science. Its photoresponsive nature, coupled with the electronic properties imparted by the fluorine substituent, makes it a promising candidate for a range of applications, from optical data storage to nonlinear optics. This article explores the research-oriented applications of this specific chromophore, focusing on its integration into polymeric matrices, its role in optoelectronic devices, its potential in nonlinear optical applications, and its surface chemistry.
Environmental Transformation Pathways of 1 Naphthol, 4 4 Fluorophenyl Azo Non Toxicological Focus
Photodegradation Mechanisms and Kinetic Studies
Photodegradation, the breakdown of compounds by light, is a primary transformation pathway for many azo dyes in the environment. This process is influenced by factors such as the chemical structure of the dye, the presence of photosensitizers, and the environmental matrix.
Determination of Photodegradation Quantum Yields
Identification of Photolytic Degradation Products
The photodegradation of azo dyes can proceed through several mechanisms, including photooxidation and photoreduction. Under aerobic conditions, the primary mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can attack the dye molecule.
The initial steps in the photodegradation of 1-Naphthol (B170400), 4-(4-fluorophenyl)azo- are likely to involve the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This cleavage would lead to the formation of aromatic amines. Additionally, hydroxylation of the aromatic rings can occur.
Based on the degradation pathways of similar azo dyes, the following table outlines the potential photolytic degradation products of 1-Naphthol, 4-(4-fluorophenyl)azo-.
| Parent Compound | Potential Photolytic Degradation Products | Proposed Formation Pathway |
| 1-Naphthol, 4-(4-fluorophenyl)azo- | 1-amino-4-naphthol | Reductive cleavage of the azo bond |
| 4-fluoroaniline (B128567) | Reductive cleavage of the azo bond | |
| 1,4-naphthoquinone | Oxidation of the naphthol moiety | |
| Phthalic anhydride | Further oxidation and ring opening of the naphthalene (B1677914) ring | |
| 4-fluorophenol | Hydroxylation of the fluorophenyl ring |
This table presents hypothetical degradation products based on the known degradation of similar azo dyes. Specific experimental validation for 1-Naphthol, 4-(4-fluorophenyl)azo- is required.
Chemical Degradation Pathways (e.g., Reductive Cleavage of the Azo Bond)
In anoxic or anaerobic environments, such as sediments and some wastewater treatment systems, the primary chemical degradation pathway for azo dyes is the reductive cleavage of the azo bond. mdpi.comnih.gov This process is often mediated by microorganisms. mdpi.com The strong carbon-fluorine bond suggests that the fluorinated aromatic ring is likely to remain intact during the initial stages of degradation. nih.govnumberanalytics.com
The reductive cleavage of 1-Naphthol, 4-(4-fluorophenyl)azo- would result in the formation of two primary aromatic amines: 1-amino-4-naphthol and 4-fluoroaniline. mdpi.com The general reaction is as follows:
C₁₆H₁₁FN₂O + [H] → C₁₀H₉NO + C₆H₆FN
(1-Naphthol, 4-(4-fluorophenyl)azo-) + (Reducing agent) → (1-amino-4-naphthol) + (4-fluoroaniline)
Mechanistic Insights into Degradation Processes in Environmental Contexts
The environmental degradation of 1-Naphthol, 4-(4-fluorophenyl)azo- is a complex process involving both photolytic and chemical pathways, with the dominant mechanism depending on the specific environmental compartment.
In sunlit surface waters, photodegradation is likely to be a significant removal mechanism. The process is expected to be initiated by the absorption of light by the dye molecule, leading to an excited state. This excited molecule can then undergo direct photolysis or react with photosensitized reactive species, leading to the cleavage of the azo bond and the formation of various degradation products.
Future Research Directions and Emerging Paradigms for 1 Naphthol, 4 4 Fluorophenyl Azo
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry
The traditional synthesis of azo dyes, including 1-Naphthol (B170400), 4-(4-fluorophenyl)azo-, often involves diazotization of an aromatic amine followed by coupling with a naphthol derivative. nih.gov While effective, these methods can present environmental and safety challenges, such as the use of harsh acids and the instability of diazonium salts. rsc.orgresearchgate.net Future research is increasingly directed towards the development of greener and more sustainable synthetic routes.
Key areas of exploration include:
Solvent-Free Synthesis: Grinding techniques under solvent-free conditions are gaining traction as they offer simplified workup, enhanced selectivity, reduced reaction times, and higher yields, aligning with the principles of green chemistry. tandfonline.com The use of solid acid catalysts in these reactions further minimizes the need for liquid acids and organic solvents. researchgate.nettandfonline.com
Novel Catalytic Systems: Research into innovative catalysts is a primary focus. This includes the development and application of:
Nano-catalysts: Materials like nano BF₃·SiO₂, kaolin-SO₃H nanoparticles, and nano-γ-Al₂O₃/Ti(IV) have been shown to be effective solid acid catalysts for the synthesis of azo dyes. researchgate.netoiccpress.comkashanu.ac.ir These catalysts are often recyclable, cost-effective, and promote reactions under mild conditions. rsc.orgtandfonline.com
Magnetic Nanoparticles: Sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) offer a green approach to azo dye synthesis, allowing for easy catalyst separation and recycling through the application of an external magnetic field. rsc.org
Stabilization of Diazonium Salts: A significant challenge in azo dye synthesis is the instability of diazonium salts. rsc.org A promising research direction is the development of methods to stabilize these intermediates. Supporting aryl diazonium salts on solid acids like nano BF₃·SiO₂ has been shown to dramatically increase their stability, allowing them to be stored for extended periods at room temperature without decomposition. researchgate.nettandfonline.com
These advancements in synthetic methodologies not only aim to improve the efficiency and environmental footprint of producing 1-Naphthol, 4-(4-fluorophenyl)azo- but also open avenues for creating a wider range of derivatives with tailored properties.
Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring
Understanding the kinetics and mechanisms of the formation of 1-Naphthol, 4-(4-fluorophenyl)azo- is crucial for optimizing its synthesis and for its application in dynamic systems. Advanced in-situ spectroscopic techniques are poised to play a pivotal role in this endeavor.
Future research will likely focus on:
Real-Time Reaction Monitoring: Techniques like in-situ UV-visible spectrophotometry can provide continuous monitoring of the reaction progress, eliminating the need for time-consuming sample collection and analysis. nih.gov This allows for a more accurate understanding of reaction kinetics and the influence of various parameters.
Spectroscopic Elucidation of Intermediates: The use of techniques such as FT-IR and NMR spectroscopy is essential for characterizing the final products and can also be adapted for in-situ monitoring to identify and characterize transient intermediates formed during the reaction. oiccpress.comiau.ir
Mapping Spatial Distribution: Novel techniques that utilize chromogenic reactions on membranes can be employed to map the spatial distribution of enzyme activity or chemical reactions in situ at a high resolution. nih.gov This could be adapted to visualize the formation of 1-Naphthol, 4-(4-fluorophenyl)azo- within complex matrices.
The data gathered from these in-situ studies will provide invaluable insights into the reaction pathways, enabling more precise control over the synthesis and a deeper understanding of the compound's behavior in various environments.
Multi-Scale Computational Modeling for Predictive Design and Understanding
Computational modeling has become an indispensable tool in modern chemistry, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental efforts. For 1-Naphthol, 4-(4-fluorophenyl)azo-, multi-scale computational modeling presents a powerful paradigm for its rational design and for understanding its fundamental properties.
Emerging research directions in this area include:
Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the geometric and electronic properties of molecules. rsc.org It can be used to predict spectroscopic properties (like NMR and UV-Vis spectra), analyze frontier molecular orbitals (FMOs), and map molecular electrostatic potentials, providing insights into the reactivity and intermolecular interactions of the dye. rsc.orgtandfonline.com
Predictive Modeling of Properties: By systematically modifying the structure of 1-Naphthol, 4-(4-fluorophenyl)azo- in silico, computational models can predict how changes in functional groups or substitution patterns will affect its color, solubility, and other key properties. This predictive capability can significantly accelerate the discovery of new derivatives with desired characteristics.
Hybrid Modeling Approaches: For complex systems, hybrid models that combine different computational methods can provide a more comprehensive understanding. plos.org For instance, coupling quantum mechanical calculations for the chromophore with classical molecular dynamics simulations for its environment can elucidate its behavior in different media or within a material matrix.
The integration of computational modeling with experimental work will create a synergistic feedback loop, where predictions guide experiments and experimental results refine the models, leading to a more efficient and targeted approach to materials discovery.
Design of Hybrid Materials Incorporating Azo-Naphthol Chromophores
The unique optical and electronic properties of azo-naphthol chromophores make them excellent candidates for incorporation into hybrid materials. The design of such materials is a burgeoning field of research with the potential for a wide range of applications.
Future research is expected to focus on:
Polymer-Dye Composites: Incorporating 1-Naphthol, 4-(4-fluorophenyl)azo- into polymer matrices can lead to materials with tunable optical properties, such as photo-responsive polymers that change color or shape upon exposure to light.
Organic-Inorganic Hybrids: The synthesis of hybrid materials combining the azo dye with inorganic components, such as silica (B1680970) or metal oxides, can result in materials with enhanced thermal stability, mechanical strength, and novel functionalities.
Hybrids with π-Conjugated Systems: The synthesis of molecules that blend the azo dye moiety with other π-conjugated systems, such as polyynes, has been shown to significantly enhance nonlinear optical properties like two-photon absorption. acs.org This opens up possibilities for applications in areas like optical data storage and bio-imaging.
The development of these hybrid materials will require a deep understanding of the interactions between the azo-naphthol chromophore and the host matrix, as well as precise control over the material's morphology and architecture.
Investigation of Supramolecular Assemblies and Their Functionality
Supramolecular chemistry, the chemistry "beyond the molecule," offers a powerful approach to creating complex, functional systems through non-covalent interactions. The investigation of supramolecular assemblies of 1-Naphthol, 4-(4-fluorophenyl)azo- is a promising avenue for developing new functional materials.
Key research directions in this area include:
Self-Assembly and Molecular Recognition: The planar aromatic structure of the azo-naphthol core makes it amenable to self-assembly through π-stacking interactions. tandfonline.comresearchgate.net By designing molecules with appropriate functional groups, it is possible to program their self-assembly into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals.
Host-Guest Chemistry: The azo dye can act as a guest molecule, being encapsulated within host molecules like cyclodextrins or calixarenes. This can alter its photophysical properties and solubility, and can be used to create stimuli-responsive systems.
Metal-Organic Frameworks (MOFs): The azo-naphthol moiety can be incorporated as a ligand in the synthesis of MOFs. These crystalline materials possess high porosity and tunable properties, making them promising for applications in gas storage, separation, and catalysis. The azo group can also impart photo-responsive behavior to the MOF.
The study of these supramolecular assemblies will not only lead to a deeper understanding of the fundamental principles of molecular self-organization but also pave the way for the development of smart materials with applications in sensing, drug delivery, and molecular electronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Naphthol, 4-(4-fluorophenyl)azo- to achieve high purity, and how can side reactions be minimized?
- Methodology :
- Azo coupling : React 1-naphthol with a diazonium salt derived from 4-fluoroaniline under controlled pH (acidic conditions) to minimize competing reactions like phenol oxidation.
- Purification : Use recrystallization from ethyl acetate or ethanol to isolate the product. Monitor reaction progress via HPLC (C8 column, mobile phase: MeOH/0.01 M KH₂PO₄, pH 2.3) to confirm completion and purity .
- Critical parameters : Temperature (313–338 K), stoichiometric excess of sodium periodate for oxidation steps, and inert atmosphere to prevent degradation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Mass spectrometry (EI) : Identify molecular ion peaks (e.g., m/z 282.7 for C₁₆H₁₁FN₂O) and fragmentation patterns using NIST reference data .
- UV-Vis spectroscopy : Analyze λₐᵦₛ in the 400–500 nm range (azo group π→π* transitions) to confirm conjugation.
- HPLC : Use reverse-phase C8/C18 columns with gradient elution (MeOH/H₂O) for purity assessment .
- Data table :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₁FN₂O | |
| Molecular weight | 282.724 g/mol | |
| InChIKey | GJXLPATZJPHDGX-UHFFFAOYSA-N |
Q. How does pH influence the stability of 1-Naphthol, 4-(4-fluorophenyl)azo- in aqueous solutions?
- Methodology :
- Conduct stability studies at pH 2–12, monitoring degradation via UV-Vis absorbance changes.
- Use buffered solutions (e.g., phosphate, acetate) to isolate pH effects.
- Key finding : Azo bonds are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, requiring neutral pH for storage .
Advanced Research Questions
Q. How can enantiomers or geometric isomers of this compound be resolved, and what analytical tools validate their configurations?
- Methodology :
- Chiral HPLC : Use enantioselective columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for separation .
- X-ray crystallography : Determine absolute configuration via SHELXL refinement (e.g., Cahn-Ingold-Prelog priority rules). Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm stereochemistry .
Q. What computational methods predict the electronic properties and reactivity of 1-Naphthol, 4-(4-fluorophenyl)azo-?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
- Molecular dynamics : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation behavior .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Methodology :
- SHELX suite : Use SHELXD for structure solution (direct methods) and SHELXL for refinement. Address twinning or disorder by applying restraints (e.g., SIMU, DELU) .
- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.3 eÅ⁻³) .
Q. How does 1-Naphthol, 4-(4-fluorophenyl)azo- interact with biological macromolecules, and what assays quantify these interactions?
- Methodology :
- Fluorescence quenching : Titrate the compound with proteins (e.g., BSA) and measure Stern-Volmer constants to assess binding affinity.
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolic profiling) .
Q. What role does this compound play in supramolecular chemistry or materials science?
- Methodology :
- Xanthene derivatives : React with aldehydes under acidic conditions to synthesize dibenzo[a,j]xanthenes, characterized by single-crystal XRD .
- Self-assembly : Study π-π stacking and hydrogen bonding in thin films using AFM or TEM .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
